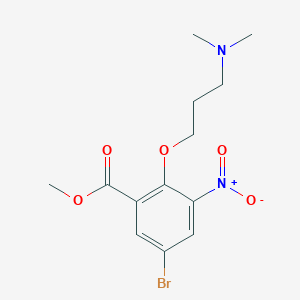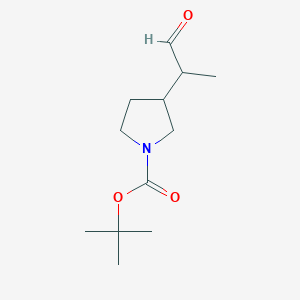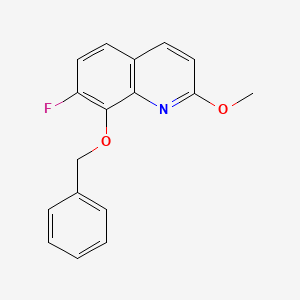
5-(6-Bromopyridin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-Bromopyridin-2-yl)oxazole is a heterocyclic compound that features both a bromopyridine and an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the palladium-catalyzed Suzuki coupling reaction, which involves the reaction of a bromopyridine derivative with an oxazole precursor under specific conditions . This method is favored for its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for 5-(6-Bromopyridin-2-yl)oxazole are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to scale up the laboratory synthesis methods. The use of palladium catalysts and appropriate ligands is crucial in ensuring the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
5-(6-Bromopyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, which can modify the electronic properties of the compound.
Cycloaddition Reactions: The presence of the oxazole ring allows for cycloaddition reactions, which can lead to the formation of more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce fused heterocyclic compounds.
Aplicaciones Científicas De Investigación
5-(6-Bromopyridin-2-yl)oxazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of organic semiconductors and nonlinear optical materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mecanismo De Acción
The mechanism by which 5-(6-Bromopyridin-2-yl)oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromopyridine moiety can enhance binding affinity through halogen bonding .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-isopropyl-1H-1,2,4-triazole:
2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole: A boron-containing oxazole derivative used in organic synthesis.
4-(Chloromethyl)-5-methyl-2-(3-methylphenyl)-1,3-oxazole: A chlorinated oxazole with applications in materials science.
Uniqueness
5-(6-Bromopyridin-2-yl)oxazole is unique due to the combination of the bromopyridine and oxazole rings, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and the potential to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C8H5BrN2O |
|---|---|
Peso molecular |
225.04 g/mol |
Nombre IUPAC |
5-(6-bromopyridin-2-yl)-1,3-oxazole |
InChI |
InChI=1S/C8H5BrN2O/c9-8-3-1-2-6(11-8)7-4-10-5-12-7/h1-5H |
Clave InChI |
GVNAHUBXNVWIGK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)Br)C2=CN=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1H-Pyrrolo[2,3-b]pyridine, 3-(3-furanyl)-1-[(4-methylphenyl)sulfonyl]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-](/img/structure/B13935114.png)

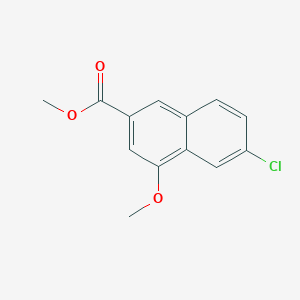


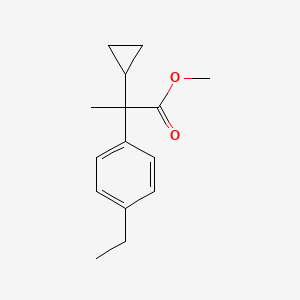
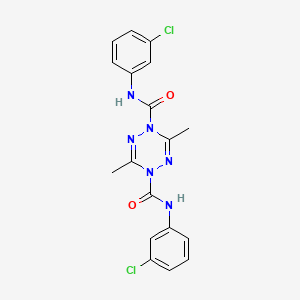
![5-Ethynyl-1-methyl-1H-benzo[d]imidazole](/img/structure/B13935156.png)
